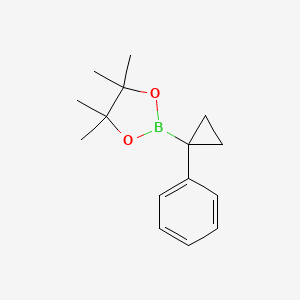
5-(2-(7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups, including an allyloxy group, a hydrazono group, and a pyrimidine ring. Pyrimidine is a nitrogen-containing heterocyclic aromatic compound that occurs widely in nature and has attracted tremendous attention due to its wide usage in medicinal chemistry research .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the pyrimidine ring could be formed through a reaction involving barbituric acid .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The presence of these groups would likely result in numerous hydrogen-bonding possibilities .Scientific Research Applications
Synthesis and Coordination Ability
A study by Palmucci et al. (2015) focused on the synthesis of new ortho-substituted arylhydrazones of barbituric acid and their coordination ability to form complexes with Cu(II), Co(II), and Co(II/III). These complexes were investigated for their catalytic activity in the peroxidative oxidation of alkanes, demonstrating potential applications in catalysis and organic synthesis Palmucci et al., 2015.
Antiviral Activity
Research by Hocková et al. (2003) explored 2,4-diamino-6-hydroxypyrimidines substituted at position 5 with various groups, leading to the synthesis of acyclic nucleoside phosphonate analogues. These compounds exhibited marked inhibitory activity against retrovirus replication, highlighting their potential in developing antiviral therapies Hocková et al., 2003.
Heterocyclic Compound Synthesis
Abdelriheem et al. (2017) described the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and other heterocyclic compounds, showcasing the versatility of these chemical frameworks in creating biologically active molecules. The work illustrates the broad applicability of such compounds in medicinal chemistry and drug design Abdelriheem et al., 2017.
Catalytic and Anticonvulsant Properties
A study by Mangaiyarkarasi and Kalaivani (2013) introduced molecular salts derived from barbituric acid, showing significant anticonvulsant activity. This research underscores the potential of barbituric acid derivatives in pharmaceutical applications, particularly in developing new anticonvulsant drugs Mangaiyarkarasi and Kalaivani, 2013.
Antimicrobial Activity
Kandhavelu et al. (2012) synthesized novel arylhydrazones of methylene active compounds and evaluated their antimicrobial activity using a bacterial luminescence biosensor method. Their findings suggest that some derivatives, particularly those of barbituric acid, possess significant antimicrobial properties Kandhavelu et al., 2012.
Future Directions
properties
CAS RN |
899358-08-8 |
|---|---|
Molecular Formula |
C16H18N8O7 |
Molecular Weight |
434.369 |
IUPAC Name |
8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C16H18N8O7/c1-3-4-31-6-7(25)5-24-9-10(23(2)16(30)20-13(9)28)17-14(24)22-21-8-11(26)18-15(29)19-12(8)27/h3,7,25H,1,4-6H2,2H3,(H,20,28,30)(H3,18,19,26,27,29) |
InChI Key |
KYPYWAQFNSZARH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC(=O)NC3=O)O)CC(COCC=C)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(azidocarbonyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2(1H)-pyridinone](/img/structure/B2764964.png)
![N-(2-oxo-2-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)benzamide](/img/structure/B2764967.png)

![7-cyclopropyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2764970.png)
![2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2764973.png)
![(2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2764974.png)
![Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2764975.png)
![7-(2-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764976.png)



![(Z)-4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(4-methoxyphenyl)-4-oxobut-2-enoic acid](/img/structure/B2764982.png)

![1-ethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2764985.png)